N~4~,N~5~-BIS(3,5-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE
Overview
Description
N,N’-bis(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with two 3,5-dimethylphenyl groups and two carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide typically involves the reaction of 3,5-dimethylphenylamine with 1-methyl-1H-pyrazole-4,5-dicarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of N,N’-bis(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride for introducing halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N,N’-bis(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N,N’-bis(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N,N’-bis(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide can be compared with other similar compounds, such as:
N,N’-bis(3,5-dimethylphenyl)-1H-pyrazole-4,5-dicarboxamide: Lacks the methyl group on the pyrazole ring, which may affect its reactivity and binding properties.
N,N’-bis(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide: Differently substituted pyrazole ring, leading to variations in chemical and biological activities.
The uniqueness of N,N’-bis(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-N,4-N-bis(3,5-dimethylphenyl)-2-methylpyrazole-3,4-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-13-6-14(2)9-17(8-13)24-21(27)19-12-23-26(5)20(19)22(28)25-18-10-15(3)7-16(4)11-18/h6-12H,1-5H3,(H,24,27)(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEOTQQQBUZBIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(N(N=C2)C)C(=O)NC3=CC(=CC(=C3)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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